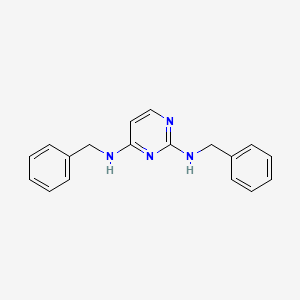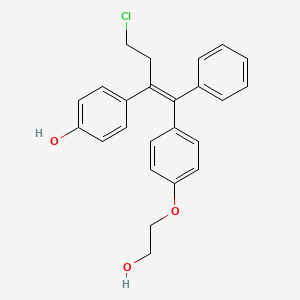
6-Oxo-Famciclovir
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Penciclovir Diacetate: is a chemical compound that is structurally related to acyclovir, a well-known antiviral drug. This compound is often used as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting viral infections .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Penciclovir Diacetate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of nucleoside analogs .
Biology: In biological research, this compound is used to study the mechanisms of antiviral activity. It helps in understanding how modifications to the purine ring affect the biological activity of nucleoside analogs .
Medicine: In medicine, derivatives of this compound are explored for their potential antiviral properties. They are particularly useful in the treatment of herpes simplex virus infections .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of antiviral drugs. Its derivatives are also being investigated for their potential use in other therapeutic areas .
Wirkmechanismus
Target of Action
6-oxo-famciclovir, also known as Penciclovir Diacetate, is a prodrug that undergoes rapid biotransformation to the active antiviral compound penciclovir . The primary targets of this compound are herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella zoster virus (VZV) . These viruses are responsible for conditions such as cold sores, genital herpes, and shingles .
Mode of Action
Upon intracellular uptake, penciclovir is monophosphorylated by virally-encoded thymidine kinase and subsequently converted to a triphosphate by cellular enzymes . Penciclovir triphosphate preferentially inhibits the DNA polymerase of susceptible viruses . At clinically relevant levels, there is no substantial effect upon cellular DNA polymerase, thereby minimizing side effects to the host .
Biochemical Pathways
The biochemical pathway affected by this compound involves the inhibition of viral DNA synthesis and replication . By inhibiting the DNA polymerase of the herpes simplex and varicella zoster viruses, the compound prevents the viruses from replicating and spreading .
Pharmacokinetics
Famciclovir, the prodrug of this compound, is converted by first-pass metabolism to penciclovir . The volume of distribution of penciclovir after intravenous administration is more than 1 L/kg, indicating extensive distribution into the tissue .
Result of Action
The result of this compound’s action is the inhibition of viral replication, which helps to manage the symptoms of herpes virus infections . By preventing the replication of the virus, the compound helps to reduce the severity and duration of outbreaks of cold sores, genital herpes, and shingles .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of virally-encoded thymidine kinase is crucial for the conversion of penciclovir to its active triphosphate form . Additionally, the compound’s action can be affected by the patient’s metabolic rate and the presence of other drugs .
Biochemische Analyse
Biochemical Properties
[2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate plays a crucial role in biochemical reactions, particularly in the synthesis of acyclovir. It interacts with several enzymes and proteins, including DNA polymerase and thymidine kinase. These interactions are essential for the compound’s antiviral activity, as it inhibits viral DNA synthesis by incorporating itself into the viral DNA chain, leading to chain termination .
Cellular Effects
The effects of [2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate on various types of cells are profound. It influences cell function by inhibiting viral DNA synthesis, which is crucial for the replication of viruses such as herpes simplex virus types 1 and 2. This inhibition affects cell signaling pathways and gene expression, leading to the suppression of viral replication and the reduction of viral load in infected cells .
Molecular Mechanism
At the molecular level, [2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate exerts its effects through several mechanisms. It binds to viral DNA polymerase, inhibiting its activity and preventing the elongation of the viral DNA chain. This compound also undergoes phosphorylation by viral thymidine kinase, which is necessary for its activation. The phosphorylated form of the compound competes with deoxyguanosine triphosphate for incorporation into the viral DNA, leading to chain termination and inhibition of viral replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its antiviral activity. Long-term studies have shown that the compound can maintain its efficacy in inhibiting viral replication over extended periods, although its stability and activity may decrease over time .
Dosage Effects in Animal Models
The effects of [2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits viral replication without causing significant toxicity. At higher doses, it can cause adverse effects, including nephrotoxicity and neurotoxicity. These threshold effects highlight the importance of careful dosage management in clinical settings .
Metabolic Pathways
[2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate is involved in several metabolic pathways. It is metabolized by viral thymidine kinase to its active form, which then interacts with viral DNA polymerase. This interaction inhibits viral DNA synthesis and replication. The compound also affects metabolic flux and metabolite levels, particularly in infected cells, by disrupting the normal metabolic processes required for viral replication .
Transport and Distribution
The transport and distribution of [2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate within cells and tissues are mediated by various transporters and binding proteins. The compound is efficiently taken up by infected cells, where it is phosphorylated and activated. Its localization and accumulation within infected cells are crucial for its antiviral activity, as it needs to reach sufficient concentrations to inhibit viral replication effectively .
Subcellular Localization
The subcellular localization of [2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate is primarily within the nucleus of infected cells. This localization is essential for its activity, as it needs to interact with viral DNA polymerase and incorporate into the viral DNA. The compound’s targeting signals and post-translational modifications direct it to the nucleus, where it exerts its antiviral effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Penciclovir Diacetate typically involves the protection of amino groups and the subsequent acetylation of hydroxyl groups. One common method involves the use of acyl chlorides and base catalysts to achieve the desired acetylation .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also being explored to improve efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the purine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions are common, especially at the acetate group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, which can have different pharmacological properties .
Vergleich Mit ähnlichen Verbindungen
Acyclovir: A well-known antiviral drug used to treat herpes simplex virus infections.
Ganciclovir: Another antiviral agent used primarily for cytomegalovirus infections.
Valacyclovir: A prodrug of acyclovir with improved oral bioavailability.
Uniqueness: The uniqueness of Penciclovir Diacetate lies in its specific structural modifications, which can lead to differences in its antiviral activity and pharmacokinetic properties compared to other similar compounds .
Eigenschaften
IUPAC Name |
[2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O5/c1-8(20)23-5-10(6-24-9(2)21)3-4-19-7-16-11-12(19)17-14(15)18-13(11)22/h7,10H,3-6H2,1-2H3,(H3,15,17,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQURMIWGELPUHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CCN1C=NC2=C1N=C(NC2=O)N)COC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97845-72-2 |
Source


|
| Record name | (2-(Acetyloxymethyl)-4-(2-azanyl-6-oxidanylidene-1H-purin-9-yl)butyl) ethanoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK92L3A65X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10,11-Dihydro-5-methyl-5H-dibenz[b,f]azepin-10-amine](/img/structure/B1144716.png)
